Fmoc-Gly-MPPA

Catalog No.
S6617100
CAS No.
130914-04-4
M.F
C27H25NO7
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Gly-MPPA

CAS Number

130914-04-4

Product Name

Fmoc-Gly-MPPA

IUPAC Name

3-[4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]oxymethyl]phenoxy]propanoic acid

Molecular Formula

C27H25NO7

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C27H25NO7/c29-25(30)13-14-33-19-11-9-18(10-12-19)16-34-26(31)15-28-27(32)35-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,28,32)(H,29,30)

InChI Key

WWMUULLYECHIJT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)OCC4=CC=C(C=C4)OCCC(=O)O

Fmoc-Gly-MPPA (9-fluorenylmethyloxycarbonyl-glycyl-4-methylphenylpiperazine-2-carboxylic acid) is a key reagent used in SPPS, a widely employed technique for the creation of peptides (). It functions as an anchoring unit, linking the first amino acid in the peptide sequence to a solid support resin. This allows for the stepwise addition of subsequent amino acids to build the desired peptide chain.

Advantages of Fmoc-Gly-MPPA

Fmoc-Gly-Gly-MPPA offers several advantages over other anchoring units in SPPS:

  • Reduced Epimerization: Epimerization refers to the undesired conversion of an amino acid to its mirror image. Fmoc-Gly-MPPA minimizes epimerization, particularly at the C-terminal (carboxy-terminal) amino acid of the peptide, ensuring a higher degree of purity in the final product ().
  • Efficient Peptide Cleavage: Following peptide synthesis, the completed chain needs to be cleaved from the solid support. Fmoc-Gly-MPPA facilitates this process with standard cleavage cocktails used in SPPS.
  • Wide Compatibility: Fmoc-Gly-MPPA is compatible with various coupling reagents and activation methods commonly employed in SPPS, offering flexibility in the synthesis protocol.

Mechanism of Action

Fmoc-Gly-MPPA functions through the following key steps:

  • Attachment to Resin: The piperazine ring of Fmoc-Gly-MPPA reacts with the aminomethyl groups present on the solid support resin, forming a stable amide bond. This anchors the glycine (Gly) residue, the first amino acid in the peptide sequence, to the resin.
  • Peptide Chain Elongation: Subsequent amino acids, protected with the Fmoc group at their N-terminus, are then coupled to the C-terminus of the anchored glycine residue using appropriate coupling reagents. The Fmoc group on the newly added amino acid is then selectively removed, allowing for the attachment of the next amino acid in the sequence. This cycle of coupling and deprotection is repeated until the entire peptide chain is assembled.
  • Cleavage from Resin: Once synthesis is complete, the final peptide is cleaved from the resin using a cleavage cocktail that specifically targets the bond between the Fmoc-Gly moiety and the piperazine ring.

Fmoc-Gly-MPPA, or N-alpha-(9-fluorenylmethyloxycarbonyl)-glycine-3-(4-oxymethylphenoxy)propionic acid, is a compound commonly used in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality of glycine, allowing for selective reactions during the synthesis of peptides. The compound features a glycine residue, which is one of the simplest amino acids, and a 3-(4-oxymethylphenoxy)propionic acid moiety that enhances its properties for biochemical applications.

  • Deprotection: The Fmoc group can be removed using basic conditions, typically with piperidine in N,N-dimethylformamide. This reaction is crucial in solid-phase peptide synthesis (SPPS) as it regenerates the free amino group necessary for subsequent coupling reactions .
  • Coupling Reactions: Fmoc-Gly-MPPA can undergo coupling with other amino acids or peptides to form longer peptide chains. Common reagents for these coupling reactions include dicyclohexylcarbodiimide and 4-dimethylaminopyridine .

The biological activity of Fmoc-Gly-MPPA is primarily linked to its role in peptide synthesis. As a building block, it contributes to the formation of peptides that can exhibit various biological functions, including enzyme activity modulation and receptor binding. The presence of the Fmoc group aids in the stability and solubility of the resulting peptides during synthesis .

The synthesis of Fmoc-Gly-MPPA typically involves several steps:

  • Protection of Glycine: Glycine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc protecting group.
  • Formation of Propionic Acid Derivative: The protected glycine is then reacted with 4-(hydroxymethyl)phenoxypropionic acid to yield Fmoc-Gly-MPPA .
  • Purification: The final product is purified using techniques such as liquid chromatography.

Fmoc-Gly-MPPA is primarily utilized in:

  • Solid-Phase Peptide Synthesis: As a building block, it facilitates the assembly of peptides with defined sequences.
  • Chemical Protein Synthesis: It plays a role in developing complex proteins through native chemical ligation strategies.
  • Bioconjugation: The compound can be used in constructing bioconjugates for therapeutic or diagnostic purposes due to its functional groups that allow for further modifications .

Similar compounds include:

  • Fmoc-Ala-MPPA: Contains alanine instead of glycine; used similarly in peptide synthesis but may exhibit different biological properties due to the larger side chain.
  • Fmoc-Leu-MPPA: Incorporates leucine, providing increased hydrophobicity and potential for different interactions.
  • Fmoc-Phe-MPPA: Features phenylalanine, which can influence aromatic stacking interactions in peptides.

Comparison Table

CompoundAmino AcidKey FeaturesUnique Aspects
Fmoc-Gly-MPPAGlycineSimple structure; versatile useMost basic amino acid; smallest size
Fmoc-Ala-MPPAAlanineSlightly larger side chainIncreased hydrophobicity
Fmoc-Leu-MPPALeucineMore hydrophobic; bulkierPotential for enhanced protein folding
Fmoc-Phe-MPPAPhenylalanineAromatic side chain; strong stackingInfluences aromatic interactions

The uniqueness of Fmoc-Gly-MPPA lies in its simplicity and versatility as a building block in peptide synthesis, making it an essential component in various biochemical applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

475.16310214 g/mol

Monoisotopic Mass

475.16310214 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-23-2023

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